1. Rimonabant * Compound Description: Rimonabant, chemically known as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a potent and selective CB1 cannabinoid receptor antagonist. Research suggests it may be effective in treating obesity, metabolic disorders, and addiction. [, ] Rimonabant has been shown to antagonize various pharmacological effects induced by cannabinoids, such as hypothermia, analgesia, and changes in gastrointestinal transit. [] Additionally, rimonabant exhibits sex-dependent differences in its potency, being up to 10 times more potent in female rats compared with male rats in nociceptive tests. [] * Relevance: Rimonabant shares several structural similarities with N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, including the presence of a piperidine ring, a dichlorophenyl moiety, and an amide linkage. The most significant difference lies in the core structure, with rimonabant featuring a pyrazole ring, while the target compound contains a sulfonamide group. Despite this difference, the shared structural features suggest potential overlap in their pharmacological profiles, particularly regarding interactions with cannabinoid receptors.
2. SR141716A* Compound Description: SR141716A, also known as N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a selective antagonist of the CB1 cannabinoid receptor. [, , ] It is a valuable tool for investigating the role of CB1 receptors in various physiological processes. [, , ] * Relevance: SR141716A exhibits significant structural similarity to N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. Both compounds share a piperidine ring, a dichlorophenyl moiety, and an amide linkage. The primary structural difference lies in the core structure, with SR141716A featuring a pyrazole ring, whereas the target compound has a sulfonamide group. This similarity suggests that N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide might also interact with cannabinoid receptors, although further investigation is needed to confirm this.
3. NESS 0327* Compound Description: NESS 0327, chemically defined as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a novel cannabinoid antagonist exhibiting high selectivity for the CB1 receptor. [] It demonstrates superior selectivity for CB1 compared with SR141716A. []* Relevance: NESS 0327 shares structural similarities with N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, notably the piperidine ring, dichlorophenyl moiety, and amide linkage. Despite the structural differences in their core structures (NESS 0327 has a more complex fused ring system), the presence of these common features suggests that N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide may exhibit some affinity for cannabinoid receptors, although likely with a different pharmacological profile compared with NESS 0327.
4. BIBN4096BS* Compound Description: BIBN4096BS, with the IUPAC name 1-piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl), is a selective and potent calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] BIBN4096BS is the first of its kind and has shown potential as a treatment for migraine headaches by effectively blocking CGRP receptors and inhibiting CGRP-induced vasodilatation. [, ] * Relevance: Both BIBN4096BS and N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide belong to the broader category of peptide-mimetic small molecules targeting G protein-coupled receptors. While their structures differ significantly in terms of specific functional groups and core scaffolds, their shared classification highlights a potential for overlapping pharmacological effects, particularly regarding neurotransmitter signaling and modulation of sensory perception, including pain.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.